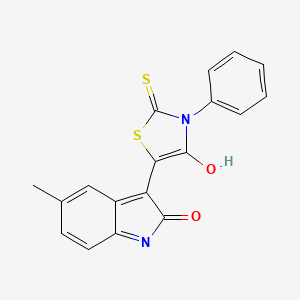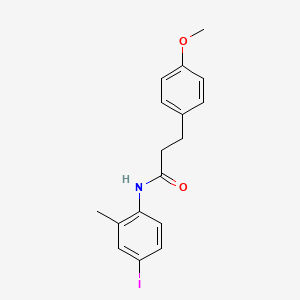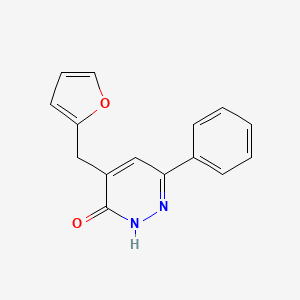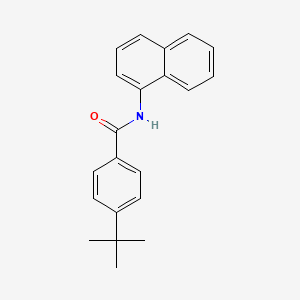![molecular formula C16H14BrClO3 B3510518 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 5729-94-2](/img/structure/B3510518.png)
3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
概要
説明
3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine, chlorine, and ethoxy functional groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The formation of an ether linkage by reacting the brominated benzaldehyde with 2-chlorobenzyl alcohol.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and ethoxy groups may influence its reactivity and binding affinity to biological molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 3-bromo-2-[(4-chlorobenzyl)oxy]phenylboronic acid
- 3-bromo-N’-[(4-chlorobenzyl)oxy]benzylidene]benzohydrazide
- 4-bromo-N’-[(4-chlorobenzyl)oxy]benzylidene]benzohydrazide
Uniqueness
3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions and reactivity patterns that can be leveraged in various applications.
特性
IUPAC Name |
3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c1-2-20-15-8-11(9-19)7-13(17)16(15)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUVBUFBMZOUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361527 | |
| Record name | 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5729-94-2 | |
| Record name | 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B3510449.png)

![2-[(4-Methylphenyl)sulfonyl]-4-{[(4-methylphenyl)sulfonyl]amino}phenol](/img/structure/B3510464.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B3510470.png)
![3-chloro-N-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3510472.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B3510488.png)
![N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3510502.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3510524.png)
![Methyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate](/img/structure/B3510526.png)

![(3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3510534.png)
![diethyl 2,6-dimethyl-4-{3-[(trifluoroacetyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3510541.png)

